Ethyl 3-cyano-4-fluorobenzoylformate
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Overview
Description
Ethyl 3-cyano-4-fluorobenzoylformate is a chemical compound with the molecular formula C11H8FNO3. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties. This compound is characterized by the presence of a cyano group, a fluorine atom, and an ester functional group, making it a versatile intermediate in organic synthesis .
Scientific Research Applications
Ethyl 3-cyano-4-fluorobenzoylformate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-cyano-4-fluorobenzoylformate typically involves the reaction of 3-cyano-4-fluorobenzoyl chloride with ethyl formate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyano-4-fluorobenzoylformate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of Ethyl 3-cyano-4-fluorobenzoylformate involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the fluorine atom can participate in hydrogen bonding and other non-covalent interactions. These properties make it a valuable tool in the study of molecular pathways and the development of new chemical entities .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-cyano-3-fluorobenzoylformate
- Ethyl 2-(4-cyano-3-fluorophenyl)-2-oxoacetate
- Benzeneacetic acid, 4-cyano-3-fluoro-α-oxo-, ethyl ester
Uniqueness
Ethyl 3-cyano-4-fluorobenzoylformate is unique due to the specific positioning of the cyano and fluorine groups on the benzoylformate structure. This unique arrangement imparts distinct chemical reactivity and physical properties, making it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
ethyl 2-(3-cyano-4-fluorophenyl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-2-16-11(15)10(14)7-3-4-9(12)8(5-7)6-13/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJPUDZNWBSRKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=C(C=C1)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001268667 |
Source
|
Record name | Ethyl 3-cyano-4-fluoro-α-oxobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001268667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951888-16-7 |
Source
|
Record name | Ethyl 3-cyano-4-fluoro-α-oxobenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951888-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-cyano-4-fluoro-α-oxobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001268667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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